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Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an

anionic phospholipid frequently utilized in the formulation of liposomes. Its negatively charged

head group imparts anionic properties to the liposome surface, influencing its stability, drug

encapsulation efficiency, and interaction with biological systems. These characteristics make

DPPG-containing liposomes attractive vehicles for the delivery of a variety of therapeutic

agents, including small molecule drugs, peptides, and nucleic acids. This document provides

detailed application notes and experimental protocols for the formulation and characterization

of DPPG-based anionic liposomes.

Applications of DPPG-Containing Liposomes
Anionic liposomes formulated with DPPG have been investigated for a range of biomedical

applications. The inclusion of DPPG can enhance the cellular uptake of liposomes and is

known to form phase boundaries with high fusogenic potential in vesicular membranes.[1]

Key application areas include:

Cancer Therapy: DPPG-containing liposomes have been successfully used to encapsulate

and deliver chemotherapeutic agents like cisplatin and PARP1 inhibitors.[1][2][3] These

formulations can improve drug stability in circulation and enhance therapeutic efficacy.[1] For
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instance, liposomes containing 10% DPPG showed better stability and improved survival in

animal models treated with cisplatin.[1]

Antimicrobial Delivery: Anionic liposomes can be formulated to carry antimicrobial peptides,

such as thuricin CD, for oral delivery, demonstrating increased antibacterial action and

stability.[4]

Gene and Oligonucleotide Delivery: These liposomes can serve as carriers for genetic

material, including plasmid DNA and oligonucleotides, for applications in gene therapy and

as analytical tools.[5][6]

Bio-inspired Models: DPPG-liposomes are used as synthetic models to study cancer-cell

derived extracellular vesicles and their uptake by recipient cells.

Experimental Protocols
Protocol 1: Preparation of DPPG-Containing Liposomes
by Thin-Film Hydration
This is one of the most common methods for preparing liposomes of various structures.[7] The

thin-film hydration method followed by extrusion is a widely used technique for producing

unilamellar liposomes with a controlled size distribution.[8]

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

Cholesterol

Chloroform

Desired buffer solution (e.g., phosphate-buffered saline, PBS)

Drug to be encapsulated (optional)

Equipment:
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Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Syringes

Nitrogen gas source

Vortex mixer

Incubator

Procedure:

Lipid Film Formation:

Dissolve the desired amounts of lipids (e.g., DPPC, DPPG, and cholesterol in a specific

molar ratio) in chloroform in a round-bottom flask.[8] If encapsulating a lipid-soluble drug, it

should be added at this stage.[8]

Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid

transition temperature (Tc).[8]

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on

the inner wall of the flask.[8]

To ensure complete removal of the solvent, further dry the film under a stream of nitrogen

gas for approximately 10 minutes, followed by vacuum desiccation for at least one hour.[9]

Hydration:

Hydrate the lipid film by adding the desired aqueous buffer.[9] If encapsulating a water-

soluble drug, it should be dissolved in this buffer.[8]
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Vortex the flask for about 30 seconds to disperse the lipid film, resulting in a milky

suspension of multilamellar vesicles (MLVs).[9]

Incubate the liposome suspension in the buffer for approximately 30 minutes.[9]

Size Reduction (Extrusion):

To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to

extrusion.

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).

Transfer the liposome suspension to a syringe and pass it through the extruder multiple

times (typically 10-20 passes). This process forces the liposomes through the pores,

reducing their size and lamellarity.

Purification (Optional):

To remove any unencapsulated drug, the liposome suspension can be purified using

methods such as dialysis, gel filtration chromatography, or centrifugation.

Protocol 2: Characterization of DPPG Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Procedure:

Dilute the liposome suspension with an appropriate buffer to a suitable concentration for

measurement.

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS

instrument.
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Interpretation: The Z-average provides the mean hydrodynamic diameter of the liposomes.

The PDI indicates the breadth of the size distribution (a value below 0.3 is generally

considered acceptable for drug delivery applications).[10] The zeta potential measures the

surface charge, which is indicative of the stability of the liposome dispersion. For anionic

liposomes containing DPPG, a negative zeta potential is expected. A zeta potential below

-30 mV generally indicates good colloidal stability.[2][3]

2. Encapsulation Efficiency (%EE):

Purpose: To determine the percentage of the initial drug that is successfully entrapped within

the liposomes.

Procedure:

Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-

column centrifugation or dialysis).

Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g.,

methanol or a detergent solution).

Quantify the amount of drug in the liposomal fraction and the total amount of drug used

initially using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug /

Total amount of initial drug) x 100

Quantitative Data Summary
The following tables summarize quantitative data from various studies on DPPG-containing

liposomes.

Table 1: Physicochemical Characterization of DPPG Liposomes
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Liposome
Compositio
n

Preparation
Method

Z-Average
(nm)

PDI
Zeta
Potential
(mV)

Reference

DPPG

Thin-film

hydration,

sonication

56.2 ± 0.4 < 0.3 -43 ± 2 [10]

DPPC/DPPG

Thin-film

hydration,

sonication

77.0 ± 0.8 0.22 ± 0.01 -38.8 ± 0.7 [2]

HSPC/mPEG

2000-

DSPE/Chol/D

PPG (10%

mol)

Ethanol

injection
Not specified Not specified Not specified [1]

EggPC/DPP

G
Not specified Not specified Not specified Not specified [5]

Table 2: Encapsulation Efficiency of Drugs in DPPG Liposomes

Drug
Liposome
Composition

Encapsulation
Efficiency (%)

Reference

Veliparib DPPG 49 ± 2 [2]

Rucaparib DPPG >40 [3]

Niraparib DPPG >40 [3]

Cisplatin
HSPC/mPEG2000-

DSPE/Chol/DPPG
Not specified [1]

Visualizations
Below are diagrams illustrating key concepts and workflows related to DPPG liposome

formulation.
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Caption: Workflow for DPPG liposome preparation and characterization.
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Caption: Cellular uptake pathways of anionic liposomes.

Stability Considerations
The stability of liposomal formulations is crucial for their therapeutic efficacy. DPPG contributes

to the stability of liposomes due to the electrostatic repulsion between the negatively charged

headgroups, which can prevent aggregation.[2] Studies have shown that DPPG liposomes can

exhibit high stability, with zeta potential values more negative than -30 mV.[2][10] However, the

concentration of DPPG can also influence stability. For instance, in a study with cisplatin-

loaded liposomes, a 10% DPPG concentration resulted in better stability in the presence of

serum compared to higher concentrations of 20% and 30%.[1] It was suggested that high

densities of negatively charged residues might lead to repulsive forces within the lipid bilayer,

causing instability and premature drug leakage.[1]
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Conclusion
DPPG is a versatile anionic phospholipid that plays a significant role in the formulation of

liposomes for various drug delivery applications. Its negative charge influences key

characteristics such as stability, drug encapsulation, and cellular interactions. By following

standardized protocols for preparation and characterization, researchers can develop robust

and effective DPPG-containing liposome formulations tailored to their specific therapeutic

goals. The provided application notes and protocols serve as a comprehensive guide for

scientists and professionals working in the field of drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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